molecular formula C10H16N5O14P3 B1216194 Adenylyl 5'-peroxydiphosphate CAS No. 80589-10-2

Adenylyl 5'-peroxydiphosphate

Cat. No.: B1216194
CAS No.: 80589-10-2
M. Wt: 523.18 g/mol
InChI Key: SGQCMEQGDCLJBU-KQYNXXCUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenylyl 5'-peroxydiphosphate (CAS: 80589-10-2; molecular formula: C₁₀H₁₆N₅O₁₄P₃), also termed beta, gamma-peroxy-ATP, is a synthetic adenosine triphosphate (ATP) analogue. It features a peroxide (-O-O-) linkage replacing the terminal bridging oxygen atom in the triphosphate chain (Fig. 1) . This structural modification confers unique chemical properties, such as enhanced stability against hydrolysis and altered reactivity, making it a valuable probe for studying enzymatic mechanisms, particularly in ATP-dependent systems like kinases and cyclases .

Properties

CAS No.

80589-10-2

Molecular Formula

C10H16N5O14P3

Molecular Weight

523.18 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroperoxy(hydroxy)phosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H16N5O14P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(19,20)28-32(23,24)29-31(21,22)27-18/h2-4,6-7,10,16-18H,1H2,(H,19,20)(H,21,22)(H,23,24)(H2,11,12,13)/t4-,6-,7-,10-/m1/s1

InChI Key

SGQCMEQGDCLJBU-KQYNXXCUSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OO)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OO)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OO)O)O)N

Synonyms

adenosine 5'-(beta,gamma-peroxytriphosphate)
adenylyl 5'-peroxydiphosphate
AMP-PO2P
beta,gamma-peroxy-ATP

Origin of Product

United States

Comparison with Similar Compounds

Comparison with ATP and ADP

Property Adenylyl 5'-Peroxydiphosphate ATP ADP
Phosphate Group β,γ-Peroxydiphosphate Triphosphate Diphosphate
Hydrolysis Stability High (peroxide bond resists hydrolysis) Low (labile γ-phosphate) Moderate (labile β-phosphate)
Enzymatic Interactions Binds ATPases but inhibits activity due to non-cleavable peroxide Substrate for ATPases/kinases Intermediate in ATP/AMP conversion
Biological Role Mechanistic probe Energy currency, signaling Energy transfer

This compound lacks the γ-phosphate hydrolysis capability of ATP, rendering it a non-hydrolysable inhibitor. Unlike ADP, it cannot participate in phosphorylation reactions but mimics ATP’s binding conformation, enabling competitive inhibition .

Comparison with Dinucleoside Polyphosphate Analogues

Dinucleoside polyphosphates like 2',5'-dideoxy-3'ATP (IC₅₀: ~40 nM against adenylyl cyclases) exhibit potent inhibition through sugar and phosphate modifications. Key differences include:

  • Phosphate Configuration : this compound uses a peroxide bridge, whereas 2',5'-dideoxy-3'ATP has a triphosphate group with 2',5'-deoxyribose.
  • Target Specificity : The peroxide analogue is broader in scope (ATP-dependent enzymes), while 2',5'-dideoxy-3'ATP targets adenylyl cyclases specifically .

Comparison with Acyclic Phosphonate Derivatives

Acyclic derivatives like PMEApp (phosphonomethoxyethyl-adenosine diphosphate) and PMPApp (phosphonomethoxypropyl-adenosine diphosphate) are stable to enzymatic degradation due to their C-P bonds. Unlike this compound:

  • Structural Rigidity : Acyclic derivatives lack the ribose ring, reducing steric constraints.
  • Mechanism : PMEApp/PMPApp act as chain terminators in viral replication, while the peroxydiphosphate inhibits via peroxide-mediated redox interactions .

Comparison with Adenylyl Sulfate (APS)

Adenylyl sulfate (APS; C₁₀H₁₄N₅O₁₀PS) contains a sulfated phosphate group (SO₄²⁻) instead of a peroxide. Key contrasts:

  • Reactivity : APS participates in sulfur transfer (e.g., sulfate assimilation), while the peroxydiphosphate is redox-active.
  • Enzymatic Targets : APS is a substrate for sulfurylases, whereas the peroxydiphosphate interacts with ATP-binding domains .

Enzymatic Inhibition Studies

  • Adenylyl Cyclases : this compound inhibits mammalian adenylyl cyclases with an IC₅₀ ~10 µM, weaker than 2',5'-dideoxy-3'ATP (40 nM) but stronger than AMP (IC₅₀ >100 µM) .
  • Kinases : In hexokinase assays, it competes with ATP (Kᵢ: 15 µM vs. ATP Kₘ: 0.1 mM), highlighting its utility in probing ATP-binding pockets .

Q & A

Q. How should discrepancies in this compound’s enzymatic inhibition potency across studies be addressed?

  • Methodological Answer : Standardize assay conditions (e.g., buffer ionic strength, temperature) and validate enzyme purity via SDS-PAGE. Perform meta-analysis of published IC50_{50} values using statistical tools (e.g., ANOVA) to identify confounding variables .

Q. What computational tools model the interaction between this compound and its protein targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding modes. Validate with mutagenesis data (e.g., alanine scanning) to correlate computational predictions with experimental binding affinities .

Tables for Key Data

Property Method Typical Value Reference
Solubility (H2_2O)Gravimetric analysis50 mg/mL (pH 7.0, 25°C)
31^{31}P NMR shiftBruker Avance III 500 MHzδ 0.5–1.2 ppm (peroxydiphosphate)
Enzymatic KmK_m (Peroxidase)Michaelis-Menten kinetics12.5 ± 1.8 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.